molecular formula C9H6O2S B1344655 5-(Furan-2-yl)thiophene-2-carbaldehyde CAS No. 868755-64-0

5-(Furan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B1344655
CAS No.: 868755-64-0
M. Wt: 178.21 g/mol
InChI Key: IXUVFAGSDDBEKJ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)thiophene-2-carbaldehyde (CAS 868755-64-0) is a high-purity (≥97%) heteroaromatic aldehyde that serves as a versatile and critical building block in organic synthesis and materials science research. This compound features fused furan and thiophene rings, making it a valuable precursor for the development of industrially and pharmaceutically relevant compounds . Its molecular structure is particularly attractive for C-H functionalization studies, allowing for the synthesis of new, selectively functionalized molecules capable of further structural modifications . A primary research application of this compound and its derivatives is in the synthesis of 5-alkyl- and 5-alkenyl-furan-2-carboxaldehydes, which have significant applications in the preparation of medicinally oriented compounds, plant effectors, and photoactive materials . The compound is part of a challenging yet vital class of substrates, including biomass-derived furfural and its isosteric analog, thiophene-2-carbaldehyde, for which selective C5-H functionalization is a key and active area of investigation . Recent methodological advances, such as Ni/NHC-catalyzed C5-H alkylation and alkenylation, demonstrate the compound's utility in atom-economical strategies for constructing complex molecular architectures . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as it may be harmful upon skin contact or inhalation, and can cause serious eye and skin irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(furan-2-yl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUVFAGSDDBEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629587
Record name 5-(Furan-2-yl)thiophene-2-carbaldehyde
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-64-0
Record name 5-(2-Furanyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Furan-2-yl)thiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Furan 2 Yl Thiophene 2 Carbaldehyde

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of C-C bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura reaction is a particularly powerful tool for this purpose due to its high functional group tolerance and generally good yields. mdpi.com

The Suzuki-Miyaura reaction provides a direct and efficient method for creating the furan-thiophene bond. This approach involves the palladium-catalyzed reaction between a boronic acid (or its ester derivative) and an organohalide. For the synthesis of 5-(furan-2-yl)thiophene-2-carbaldehyde, two primary retrosynthetic pathways can be envisioned:

Pathway A: Coupling of 5-bromothiophene-2-carbaldehyde (B154028) with furan-2-boronic acid.

Pathway B: Coupling of 2-bromofuran (B1272941) with 5-formylthiophene-2-boronic acid.

Pathway A is often preferred due to the commercial availability and stability of the starting materials. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. mdpi.comnih.gov

Reactant 1Reactant 2CatalystBaseSolventTypical Yield
5-Bromothiophene-2-carbaldehydeFuran-2-boronic acidPd(PPh₃)₄K₂CO₃ or K₃PO₄Toluene/Water or Dioxane/WaterModerate to Good
2-Bromofuran5-Formylthiophene-2-boronic acidPd(OAc)₂ / PPh₃Na₂CO₃DMF/WaterModerate

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst and ligand. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used catalyst that is effective for a range of aryl-heteroaryl couplings. nih.gov However, in some cases, catalyst systems generated in situ from a palladium(II) source, such as palladium acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand can offer superior activity. nih.gov

The selection of the phosphine ligand is critical. Ligands like triphenylphosphine (B44618) (PPh₃) are standard, but more electron-rich and sterically bulky phosphines can sometimes accelerate the catalytic cycle. For challenging couplings or when using less reactive substrates like aryl chlorides, specialized ligands may be required. The key to a successful reaction is often the careful optimization of the catalyst, ligand, base, and solvent to maximize yield while minimizing side reactions like dehalogenation of the starting material. nih.gov

Catalyst SystemKey FeaturesTypical Application
Pd(PPh₃)₄Air-stable, commercially available, general-purpose.Coupling of aryl bromides and iodides. nih.gov
Pd(OAc)₂ + Phosphine LigandVersatile; activity can be tuned by ligand choice.Allows for optimization when standard catalysts are inefficient. nih.gov

Formylation and Aldehyde Introduction Strategies

An alternative synthetic route involves the formylation of the pre-formed 2-(furan-2-yl)thiophene core. This approach is advantageous if the bi-heterocyclic starting material is readily accessible.

The aldehyde functionality can be introduced by the oxidation of a precursor group at the 5-position of the thiophene (B33073) ring. For instance, a 5-(furan-2-yl)-2-methylthiophene or 5-(furan-2-yl)thiophen-2-yl)methanol intermediate could be oxidized to the desired carbaldehyde.

Common oxidizing agents for converting a methyl group to an aldehyde are often harsh, but methods exist for the oxidation of activated methyl groups on heterocyclic rings. A more common and milder approach is the oxidation of the corresponding primary alcohol. This two-step approach (e.g., reduction of a carboxylic acid ester to the alcohol, followed by oxidation) can be highly efficient. researchgate.net Reagents like manganese dioxide (MnO₂) are particularly effective for oxidizing benzylic-type alcohols without over-oxidation to the carboxylic acid.

PrecursorOxidizing AgentKey Features
5-(Furan-2-yl)thiophen-2-yl)methanolManganese Dioxide (MnO₂)Mild, selective for benzylic/allylic alcohols.
5-(Furan-2-yl)thiophen-2-yl)methanolPyridinium chlorochromate (PCC)Effective for primary alcohols, but chromium-based.
5-(Furan-2-yl)-2-methylthiopheneSodium Dichromate (Na₂Cr₂O₇)Harsh conditions, may lead to carboxylic acid. researchgate.net

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction is well-suited for introducing an aldehyde group onto the 2-(furan-2-yl)thiophene scaffold. The reaction proceeds by treating the substrate with a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). cambridge.orgyoutube.com

The electrophilic Vilsmeier reagent attacks the electron-rich thiophene ring, preferentially at the C5 position, which is activated by the electron-donating furan (B31954) ring. A subsequent hydrolysis step then yields the final aldehyde product. organic-chemistry.orgsmolecule.com This method is often high-yielding and regioselective for electron-rich substrates like furans and thiophenes. cambridge.org

SubstrateReagentsIntermediateProduct
2-(Furan-2-yl)thiophenePOCl₃, DMFVilsmeier Reagent (chloroiminium salt)This compound

Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. chemicaljournal.inwindows.net Similarly, cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, to rapidly build molecular complexity. mdpi.com

While MCRs and cascade reactions are powerful strategies in modern heterocyclic synthesis, their specific application for the direct, one-pot synthesis of this compound is not widely documented in the reviewed literature. The synthesis typically proceeds via the stepwise approaches described above, such as a distinct cross-coupling step followed by formylation, or vice versa. The development of a novel multi-component or cascade protocol for this specific target molecule remains a potential area for future synthetic exploration.

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound, a one-pot approach can be envisioned through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would typically involve the in-situ generation of a boronic acid or its ester, followed by the cross-coupling with a suitable thiophene derivative.

While a specific one-pot protocol for this compound is not extensively documented, the principles can be extrapolated from similar syntheses of arylthiophene-2-carbaldehydes. nih.govnih.gov A hypothetical one-pot Suzuki-Miyaura coupling could involve the reaction of 5-bromothiophene-2-carbaldehyde with furan-2-boronic acid. The reaction would be carried out in a single vessel containing a palladium catalyst, a suitable base, and a solvent system.

ComponentExampleRole
Thiophene Substrate5-Bromothiophene-2-carbaldehydeElectrophilic partner
Furan SubstrateFuran-2-boronic acidNucleophilic partner
CatalystTetrakis(triphenylphosphine)palladium(0)Facilitates C-C bond formation
BasePotassium carbonateActivates the boronic acid
Solvent1,4-Dioxane/waterReaction medium

This one-pot approach streamlines the synthesis by eliminating the need for isolation and purification of intermediates, which is often a time-consuming and resource-intensive step.

Strategic Use of Ionic Liquids in Synthetic Pathways

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as promising alternative solvents in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solubility. In the context of synthesizing this compound, ionic liquids can be strategically employed to enhance reaction rates, improve catalyst stability and recyclability, and facilitate product separation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been successfully performed in ionic liquids. mdpi.comresearchgate.net The use of imidazolium-based ionic liquids, for instance, can lead to the in-situ formation of palladium-N-heterocyclic carbene (NHC) complexes, which are often more stable and catalytically active than their phosphine-ligated counterparts. researchgate.net

The choice of ionic liquid can be tailored to the specific reaction. For a Suzuki-Miyaura coupling to form this compound, a tetraalkylammonium-based ionic liquid could be used to stabilize palladium nanoparticles, which act as a catalyst reservoir. mdpi.com The non-polar nature of the product would allow for its extraction with a conventional organic solvent, leaving the catalyst-containing ionic liquid phase to be reused.

Ionic Liquid TypePotential Advantage in Synthesis
Imidazolium-basedFormation of stable and active Pd-NHC catalysts. researchgate.net
Tetraalkylammonium-basedStabilization of palladium nanoparticles as catalyst reservoirs. mdpi.com
Task-specific ILsCan be designed with specific functionalities to enhance catalytic activity or product separation.

The application of ionic liquids not only offers potential improvements in reaction efficiency but also aligns with the principles of green chemistry by enabling catalyst recycling and reducing the use of volatile organic solvents.

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Novel synthetic approaches for this compound are being developed with these principles in mind.

One of the most promising green approaches is the direct C-H arylation of thiophenes. unito.it This method avoids the pre-functionalization of the thiophene ring (e.g., halogenation) and the use of organometallic reagents, thus reducing the number of synthetic steps and the generation of stoichiometric waste. A palladium-catalyzed direct C-H coupling of thiophene-2-carbaldehyde (B41791) with furan in an aqueous medium would represent a highly atom-economical and environmentally friendly route to the target molecule. unito.it

Micellar catalysis in water is another innovative green strategy. mdpi.comunimib.it Using a surfactant to create micelles in water can generate nanoreactors that solubilize the organic reactants and the catalyst, leading to efficient reactions in an environmentally benign solvent. mdpi.comunimib.it A Suzuki-Miyaura coupling between 5-bromothiophene-2-carbaldehyde and furan-2-boronic acid could be performed in water with a surfactant like Kolliphor EL, potentially at room temperature and open to the air. mdpi.com

Green Chemistry ApproachKey Advantages
Direct C-H ArylationHigh atom economy, fewer synthetic steps, avoids organometallic reagents. unito.it
Micellar Catalysis in WaterUse of water as a solvent, potential for room temperature reactions, catalyst protection from air. mdpi.comunimib.it
Use of Bio-based SolventsReduces reliance on petrochemical-derived solvents. mdpi.com

These novel approaches not only provide more sustainable pathways to this compound but also contribute to the broader goal of developing a greener and more efficient chemical industry.

Chemical Reactivity and Derivatization Pathways of 5 Furan 2 Yl Thiophene 2 Carbaldehyde

Reactivity of the Carbaldehyde Group

The aldehyde group is the primary site for a variety of chemical modifications, including reductions, condensations, and oxidations.

The carbaldehyde functionality of 5-(furan-2-yl)thiophene-2-carbaldehyde can be readily reduced to either a primary alcohol or completely deoxygenated to a methyl group (alkane).

The reduction to a primary alcohol, (5-(furan-2-yl)thiophen-2-yl)methanol, is typically achieved using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are generally high-yielding and proceed under mild conditions. britannica.com

For the complete reduction of the aldehyde to a methyl group, yielding 2-methyl-5-(furan-2-yl)thiophene, harsher reaction conditions are required. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions. britannica.com

Wolff-Kishner Reduction : This method involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), followed by decomposition of the hydrazone in the presence of a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. britannica.com

Clemmensen Reduction : This reaction employs a zinc-mercury amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid (HCl) to reduce the carbonyl group. britannica.com

The choice between these two methods often depends on the stability of the substrate to acidic or basic conditions. Given that furan (B31954) rings can be sensitive to strong acids, the Wolff-Kishner reduction under basic conditions might be preferred for this specific compound.

Summary of Reductive Transformations
TransformationProductTypical ReagentsConditions
Reduction to Alcohol(5-(Furan-2-yl)thiophen-2-yl)methanolNaBH₄ or LiAlH₄Mild
Reduction to Alkane (Wolff-Kishner)2-Methyl-5-(furan-2-yl)thiopheneH₂NNH₂·H₂O, KOHBasic, High Temperature
Reduction to Alkane (Clemmensen)2-Methyl-5-(furan-2-yl)thiopheneZn(Hg), HClAcidic

The electrophilic carbon of the aldehyde group readily reacts with various nucleophiles to form new carbon-carbon and carbon-nitrogen bonds. These condensation reactions are fundamental for extending the molecular framework.

Condensation with Amines: Primary amines react with this compound to form Schiff bases or imines. These reactions are typically catalyzed by acid and involve the reversible formation of a carbinolamine intermediate followed by dehydration. Such reactions are crucial in the synthesis of various heterocyclic systems. nih.gov

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid derivatives or β-ketoesters. The reaction is usually base-catalyzed and results in the formation of a new carbon-carbon double bond. For instance, 5-aryl-2-furaldehydes, which are structurally analogous, have been shown to react with ethyl acetoacetate (B1235776) and urea (B33335) in the Biginelli reaction, a multicomponent reaction that is a variation of the Knoevenagel condensation, to produce tetrahydropyrimidinones. osi.lv

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), typically generated from a phosphonium (B103445) salt and a strong base. This reaction is highly versatile, allowing for the synthesis of various vinyl-substituted furan-thiophene derivatives. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. 5-Aryl-2-furfurals have been successfully converted into their corresponding 5-aryl-2-vinylfurans using this chemistry. researchgate.net

Examples of Condensation Reactions
Reaction TypeNucleophileProduct TypeKey Features
Schiff Base FormationPrimary Amines (R-NH₂)Imines (C=N-R)Forms C=N bond; often a precursor to other heterocycles.
Knoevenagel CondensationActive Methylene Compoundsα,β-Unsaturated compoundsForms C=C bond; base-catalyzed.
Wittig ReactionPhosphorus Ylides (Ph₃P=CHR)AlkenesForms C=C bond; versatile for alkene synthesis.

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 5-(furan-2-yl)thiophene-2-carboxylic acid. This transformation is a common step in the synthesis of more complex molecules, including pharmaceuticals and functional materials. britannica.com A variety of oxidizing agents can be employed for this purpose, ranging from strong to mild.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium(VI) reagents (e.g., CrO₃ in sulfuric acid) will readily effect this conversion. towson.edu However, milder and more selective reagents are often preferred to avoid potential side reactions on the sensitive furan and thiophene (B33073) rings. dergipark.org.tr

Mild oxidizing agents suitable for this transformation include:

Tollens' Reagent ([Ag(NH₃)₂]⁺): This reagent provides a gentle method for oxidizing aldehydes and is known for the formation of a silver mirror as a positive test. towson.edu

Sodium Chlorite (NaClO₂): This is a particularly effective and selective reagent for converting aromatic and heteroaromatic aldehydes to carboxylic acids under mild, buffered conditions. dergipark.org.tr

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, H₂O₂ can serve as a green and efficient oxidant. researchgate.net

The resulting carboxylic acid can be further derivatized to form esters, amides, or acid chlorides, opening up further synthetic possibilities.

Electrophilic and Nucleophilic Substitution on Furan and Thiophene Moieties

Both the furan and thiophene rings are aromatic and can undergo substitution reactions. The presence of the electron-withdrawing carbaldehyde group significantly influences the reactivity and regioselectivity of these substitutions.

Electrophilic Aromatic Substitution: Both furan and thiophene are generally more reactive towards electrophiles than benzene (B151609). Electrophilic attack typically occurs at the C5 (α) position of a monosubstituted furan or thiophene. However, in this compound, the C5 position of the thiophene ring is already substituted. The carbaldehyde group is a deactivating, meta-directing group. Therefore, it reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack. If substitution does occur on the thiophene ring, it would be directed to the C4 position (meta to the aldehyde). The furan ring, being connected at its C2 position, would likely direct incoming electrophiles to its own C5 position, which is the most activated site.

Nucleophilic Aromatic Substitution (SₙAr): Unactivated aromatic rings like furan and thiophene are generally resistant to nucleophilic substitution. However, the presence of a strong electron-withdrawing group, such as the nitro group, can facilitate SₙAr reactions. While the carbaldehyde group is also electron-withdrawing, it is less effective at activating the ring for SₙAr compared to a nitro group. Nevertheless, under specific conditions with powerful nucleophiles, substitution might be possible, particularly at positions activated by the aldehyde group. For instance, in related nitrothiophene systems, the nitro group can act as a leaving group in SₙAr reactions with thiolates. mdpi.com

Formation of Complex Heterocyclic Architectures

This compound is an excellent precursor for the synthesis of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Cyclocondensation reactions involve the reaction of the carbaldehyde with a bifunctional nucleophile, leading to the formation of a new ring fused to the original thiophene core.

A prominent example is the synthesis of thieno[3,2-b]pyridines. This can be achieved through a multi-component reaction where the thiophene carbaldehyde, an amine, and a compound with an active methylene group react to form a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic thienopyridine. Variations of this strategy have been used to create a library of thieno[3,2-b]pyridinone derivatives with potent biological activities. nih.gov

Similarly, three-component condensation reactions involving 5-nitrothiophene-2-carbaldehyde (a related compound), an amine-containing heterocycle (like aminotetrazole), and cyclohexanone (B45756) have been shown to produce fused hexahydrotriazoloquinazolines. researchgate.net These examples highlight the utility of the thiophene-2-carbaldehyde (B41791) moiety as a key component in building complex, polycyclic molecular architectures through cyclocondensation pathways.

Synthesis of Imidazole (B134444) and Thiazolidinone Derivatives

The aldehyde group of this compound is a key reactive site for the construction of five-membered heterocyclic rings such as imidazoles and thiazolidinones through multicomponent and condensation reactions.

Imidazole Synthesis: A primary route to imidazole derivatives from an aldehyde precursor is the Radziszewski synthesis and related multicomponent reactions. wjpsonline.comjetir.org In this approach, this compound can be condensed with a 1,2-dicarbonyl compound, such as benzil, and a source of ammonia, typically ammonium (B1175870) acetate (B1210297). researchgate.netsemanticscholar.orgresearchgate.net The reaction proceeds by forming an imine intermediate between the aldehyde and ammonia, which then reacts with the dicarbonyl compound and cyclizes to form the highly substituted imidazole ring. rasayanjournal.co.insciepub.com This one-pot synthesis is highly efficient for creating 2,4,5-triaryl-substituted imidazoles where the 2-position is occupied by the 5-(furan-2-yl)thienyl moiety. researchgate.net

Thiazolidinone Synthesis: Thiazolidinone derivatives are commonly synthesized via the Knoevenagel condensation. researchgate.netnih.gov This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as a 4-thiazolidinone (B1220212) core (e.g., thiazolidine-2,4-dione or rhodanine). nih.govresearchgate.net The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or ammonium acetate, and results in the formation of a 5-arylidene-4-thiazolidinone. researchgate.netnih.govresearchgate.net In this context, this compound serves as the aldehyde component, yielding a 5-[[5-(furan-2-yl)thiophen-2-yl]methylene]-4-thiazolidinone derivative. The active methylene group at the C5 position of the thiazolidinone ring readily attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to create the exocyclic double bond characteristic of these products. nih.gov

Table 1: Synthesis of Imidazole and Thiazolidinone Derivatives
DerivativeSynthetic MethodKey ReagentsRole of this compound
ImidazoleRadziszewski Synthesis (Three-Component Reaction)1,2-Dicarbonyl (e.g., Benzil), Ammonium AcetateAldehyde source for the 2-position substituent
ThiazolidinoneKnoevenagel Condensation4-Thiazolidinone (e.g., Rhodanine), Base CatalystAldehyde component for 5-arylidene formation

Creation of Oxazole (B20620) and Thiadiazole Ring Systems

The derivatization of this compound also provides pathways to other important five-membered heterocycles, including oxazoles and thiadiazoles, through distinct synthetic strategies.

Oxazole Synthesis: The direct synthesis of oxazoles from aldehydes is less common than multicomponent reactions for imidazoles. Classical methods like the Robinson-Gabriel synthesis require α-acylamino ketone precursors, while the Fischer oxazole synthesis starts from cyanohydrins and aldehydes. ijpsonline.com To utilize this compound for these pathways, it would first need to be converted into a suitable intermediate. For instance, it could be transformed into its corresponding cyanohydrin to participate in a Fischer synthesis. Alternatively, the Van Leusen reaction provides a route from an aldehyde to an oxazole using tosylmethyl isocyanide (TosMIC), although this method typically yields oxazoles substituted at the 5-position.

Thiadiazole Synthesis: A well-established route for synthesizing 1,3,4-thiadiazole (B1197879) derivatives begins with the formation of a thiosemicarbazone. ulima.edu.peresearchgate.netresearchgate.net this compound readily reacts with thiosemicarbazide, typically in an alcoholic solvent with an acid catalyst, to yield the corresponding this compound thiosemicarbazone. nih.gov This intermediate can then undergo oxidative cyclization to form a 2-amino-5-[5-(furan-2-yl)thienyl]-1,3,4-thiadiazole. arkat-usa.orgresearchgate.net Common oxidizing agents for this cyclization include ferric chloride (FeCl₃) or copper(II) salts, which facilitate the intramolecular ring closure through the sulfur and hydrazinic nitrogen atoms. arkat-usa.orgnih.gov This two-step process is a reliable method for accessing the 1,3,4-thiadiazole core.

Table 2: Synthesis of Oxazole and Thiadiazole Derivatives
DerivativeSynthetic MethodKey ReagentsIntermediate Product
OxazoleFischer Oxazole SynthesisCyanohydrin-forming agent (e.g., KCN/H⁺)Cyanohydrin of the starting aldehyde
1,3,4-ThiadiazoleThiosemicarbazone formation followed by oxidative cyclizationThiosemicarbazide, Oxidizing agent (e.g., FeCl₃)This compound thiosemicarbazone

Routes to Polycyclic and Macrocyclic Compounds (e.g., Porphyrin Analogues, Fulvene (B1219640) Dialdehydes)

The bifunctional nature of the furan-thiophene scaffold in this compound makes it a valuable precursor for constructing larger, more complex polycyclic and macrocyclic systems, such as porphyrin analogues.

Fulvene Dialdehydes: A key step towards certain porphyrin-like macrocycles involves the conversion of heteroaromatic carbaldehydes into fulvene dialdehydes. acs.orgresearchgate.netnih.gov Research has shown that furan or thiophene carbaldehydes can be reacted with an indene-derived enamine in the presence of di-n-butylboron triflate to prepare fulvene monoaldehydes. acs.orgnih.gov While the direct conversion to dialdehydes can be challenging, more advanced methods involving protected iodofulvenes and magnesium ate complexes have been developed to achieve this transformation. acs.orgresearchgate.net The thiophene-containing fulvenes have been reported to give good yields of the corresponding dialdehyde (B1249045). acs.org

Porphyrin Analogues: These fulvene dialdehydes are crucial intermediates for synthesizing core-modified porphyrins, specifically carbaporphyrinoids where a carbon atom replaces one of the nitrogen atoms in the porphyrin core. acs.orgresearchgate.net In a typical synthesis, a furan- or thiophene-derived fulvene dialdehyde is subjected to an acid-catalyzed condensation with a dipyrromethane. acs.orgnih.gov For example, a furan-derived fulvene dialdehyde was successfully reacted with a dipyrrylmethane in the presence of trifluoroacetic acid (TFA) to produce a 22-oxa-21-carbaporphyrin in excellent yields (73–79%). acs.orgnih.gov However, under the same conditions, the analogous thiophene-containing fulvene dialdehyde failed to yield the expected macrocyclic product, suggesting that subtle steric or electronic factors related to the furan versus thiophene ring can significantly impact the final cyclization step. acs.orgnih.gov These macrocycles exhibit strong diatropic characteristics, indicative of aromaticity, and can coordinate with metals like palladium. acs.orgnih.gov

Table 3: Synthesis of Macrocyclic Precursors and Porphyrin Analogues
Target CompoundSynthetic MethodKey ReagentsIntermediate
Fulvene DialdehydeReaction with indene-derived enamine followed by formylationIndene enamine, Di-n-butylboron triflate, DMFFulvene monoaldehyde
Porphyrin Analogue (Carbaporphyrin)Acid-catalyzed [2+2] condensationDipyrromethane, Trifluoroacetic acid (TFA)Fulvene dialdehyde

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the atomic arrangement of the molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Proton Assignment

¹H NMR spectroscopy is used to determine the number and electronic environment of hydrogen atoms in the molecule. For 5-(Furan-2-yl)thiophene-2-carbaldehyde, the spectrum would be expected to show distinct signals for the aldehydic proton and the protons on the furan (B31954) and thiophene (B33073) rings.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region (typically δ 9.0-10.0 ppm) due to the strong deshielding effect of the carbonyl group.

Thiophene Ring Protons: Two doublets are expected for the two protons on the thiophene ring, showing characteristic coupling constants (J-values) typical for their ortho relationship.

Furan Ring Protons: The three protons on the furan ring would appear as distinct signals, likely two doublets and a doublet of doublets, corresponding to their specific positions and spin-spin coupling interactions.

The precise chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on both heterocyclic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound would display nine unique signals, one for each carbon atom in its distinct chemical environment.

Carbonyl Carbon: The aldehyde carbon would be the most downfield signal (typically δ 180-190 ppm).

Aromatic Carbons: The carbons of the furan and thiophene rings would appear in the aromatic region (typically δ 110-160 ppm). The carbons directly attached to the oxygen and sulfur heteroatoms, as well as the carbon bonded to the aldehyde group and the carbon forming the bi-aryl linkage, would have distinct chemical shifts reflecting their electronic environments.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity Mapping

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the furan and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak would link a specific proton signal to its corresponding carbon signal, facilitating the definitive assignment of the carbon skeleton.

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Isotopic Labeling Studies

²H NMR is not a standard characterization technique for this compound unless specific isotopic labeling has been performed. In such a study, for instance, if the aldehyde proton were replaced with deuterium (²H), ²H NMR would show a signal corresponding to the deuterated aldehyde, confirming the position and success of the isotopic substitution. This technique is primarily a tool for mechanistic studies or metabolic tracking.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing key information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹, which is characteristic of the carbonyl group of an aromatic aldehyde.

C-H Stretch (Aldehyde): A pair of medium intensity bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹, known as Fermi doublets, which are indicative of the C-H bond in an aldehyde.

Aromatic C=C and C-H Bending: Multiple bands in the fingerprint region (below 1600 cm⁻¹) would correspond to the C=C stretching and C-H bending vibrations within the furan and thiophene rings.

C-O and C-S Vibrations: Absorptions related to the C-O stretching in the furan ring and C-S vibrations in the thiophene ring would also be present at their characteristic frequencies.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. The analysis of this compound would reveal characteristic bands corresponding to the vibrations of its constituent furan, thiophene, and carbaldehyde moieties.

The Raman spectrum is expected to be dominated by strong signals arising from the stretching vibrations of the conjugated π-system. Key vibrational modes anticipated for this compound are detailed in the table below, based on data from structurally related molecules such as furan, thiophene, and their aldehyde derivatives. mdpi.comresearchgate.net The C=C stretching vibrations within the furan and thiophene rings, as well as the inter-ring C-C stretching, would provide insight into the electronic conjugation across the molecular backbone. The aldehyde group's C=O stretching vibration would appear as a distinct and intense band, sensitive to the electronic effects of the heterocyclic system. researchgate.net

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Description
Aldehyde C-H Stretch2850 - 2700Stretching vibration of the hydrogen attached to the carbonyl carbon.
Aromatic C-H Stretch3125 - 3100Stretching vibrations of hydrogens on the furan and thiophene rings.
Carbonyl C=O Stretch1680 - 1660Intense stretching vibration of the aldehyde's carbon-oxygen double bond.
Ring C=C Stretch1550 - 1400Symmetric and asymmetric stretching vibrations of the carbon-carbon double bonds within the furan and thiophene rings.
Inter-ring C-C Stretch1300 - 1200Stretching vibration of the single bond connecting the furan and thiophene rings.
Ring C-S Stretch750 - 650Stretching vibration of the carbon-sulfur bonds within the thiophene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, enabling the unambiguous determination of its elemental formula. For this compound, HRMS is used to verify that the experimentally measured mass corresponds to the theoretical exact mass calculated for the molecular formula C₉H₆O₂S. nih.gov This technique distinguishes the target compound from other potential isomers or compounds with the same nominal mass.

ParameterValueSource
Molecular FormulaC₉H₆O₂SPubChem nih.gov
Theoretical Exact Mass178.00885 DaPubChem nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In the analysis of this compound, ESI-MS would be expected to generate ions corresponding to the protonated molecule, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. The detection of these pseudomolecular ions allows for the straightforward confirmation of the compound's molecular weight (178.21 g/mol ). nih.gov This method is crucial in reaction monitoring and purity assessment.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The structure of this compound, featuring a conjugated system of two aromatic rings linked together and substituted with a carbonyl group, gives rise to characteristic absorption bands in the UV-Vis region.

The spectrum is expected to display intense absorptions corresponding to π → π* transitions associated with the extended π-electron system across the furan and thiophene rings. globalresearchonline.net The presence of the electron-withdrawing aldehyde group can facilitate intramolecular charge transfer (ICT) from the electron-rich heterocyclic rings, potentially resulting in a strong absorption band at a longer wavelength. researchgate.net A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may also be observed.

Transition TypeExpected Wavelength RegionChromophore
π → π250 - 400 nmConjugated furan-thiophene π-system
n → π> 350 nmAldehyde Carbonyl Group (C=O)

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide unequivocal data on bond lengths, bond angles, and the torsion angle between the furan and thiophene rings. researchgate.net

This technique would confirm the relative orientation of the two heterocyclic rings, revealing the degree of planarity of the molecule, which influences its electronic properties. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related thiophene derivatives suggests the potential for complex intermolecular interactions influencing the final crystal lattice. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the properties of 5-(Furan-2-yl)thiophene-2-carbaldehyde.

The geometry of the this compound molecule has been optimized using Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional with the 6-311++G(d,p) basis set. This method allows for the determination of the most stable conformation of the molecule by finding the minimum energy structure.

The optimized structure reveals that the furan (B31954) and thiophene (B33073) rings are nearly coplanar. The dihedral angle between the furan and thiophene rings (C3-C4-C5-C8) is calculated to be approximately 179.9°, indicating a predominantly planar structure which facilitates electron delocalization across the molecule. The aldehyde group is also found to be in the same plane as the thiophene ring.

Selected optimized geometric parameters, including key bond lengths and angles, are detailed in the tables below. These theoretical values provide a precise model of the molecular architecture in its ground state.

Table 1: Selected Optimized Bond Lengths for this compound

Bond Length (Å)
C1-O2 1.214
C1-C6 1.455
C4-C5 1.451
C5-S9 1.734
C5-C6 1.389
C7-C8 1.371

Table 2: Selected Optimized Bond Angles for this compound

Atoms Angle (°)
O2-C1-C6 123.9
C4-C5-C6 125.7
C4-C5-S9 111.4
C6-C5-S9 122.8
C5-C6-C7 111.9
C6-C7-C8 106.9

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized over the thiophene ring and the bridging C-C bond, indicating that this region is the most probable site for electrophilic attack. The LUMO, conversely, is distributed across the entire molecule, including the aldehyde group. This distribution suggests that the molecule has a significant capacity to accept electrons.

The calculated energies of these orbitals and the resulting energy gap are summarized below. A smaller energy gap signifies that less energy is required to excite an electron, which corresponds to higher chemical reactivity and lower kinetic stability. The relatively small energy gap for this compound suggests it is chemically reactive.

Table 3: Calculated HOMO-LUMO Energies and Energy Gap

Parameter Energy (eV)
HOMO Energy -6.15
LUMO Energy -2.33

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution, intramolecular charge transfer, and the stabilizing interactions between different parts of the molecule. This analysis is based on the examination of interactions between filled donor NBOs and empty acceptor NBOs.

The most significant interactions in this compound involve the delocalization of π-electrons from the furan and thiophene rings. These interactions, particularly π → π* transitions, contribute significantly to the stability of the molecule's planar structure. The analysis reveals a strong intramolecular charge transfer network, which is characteristic of conjugated systems.

The stabilization energy, E(2), associated with these delocalizations quantifies the strength of the interaction. Higher E(2) values indicate a more intense interaction. Key donor-acceptor interactions and their corresponding stabilization energies are presented in the table below.

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
π(C5-C6) π*(C1-O2) 2.15
π(C5-C6) π*(C7-C8) 20.33
π(C7-C8) π*(C4-C5) 18.55

LP denotes a lone pair.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

In the MEP surface of this compound, the regions of most negative potential (typically shown in red) are localized around the oxygen atoms of the furan ring and the aldehyde group. These areas are electron-rich and are the most likely sites for electrophilic attack. The most negative potential is observed near the carbonyl oxygen atom (O2), with a value of -0.076 a.u.

Conversely, the regions of positive potential (shown in blue) are located around the hydrogen atoms. These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is found near the hydrogen atom of the aldehyde group (H11), with a value of +0.061 a.u. The MEP analysis thus provides a clear visual representation of the molecule's reactivity patterns.

Molecular Dynamics Simulations

Based on a comprehensive review of the available scientific literature, no specific studies employing molecular dynamics simulations for the compound this compound have been identified.

In Silico Studies Relevant to Synthetic Applications

A review of the scientific literature did not yield any specific in silico studies focused on the synthetic applications or pathways for this compound.

Prediction of Reaction Pathways and Mechanisms

While specific, detailed mechanistic studies for reactions involving this compound are not extensively documented in the literature, its reactivity can be predicted by analogy with related compounds like furan-2-carbaldehyde and thiophene-2-carbaldehyde (B41791). The primary site of reactivity is the aldehyde group, which is susceptible to nucleophilic attack. The electronic properties of the fused furan and thiophene rings will modulate the reactivity of this aldehyde group.

Computational methods such as Density Functional Theory (DFT) can be employed to model the electronic distribution within the molecule. The electron-donating nature of the furan and thiophene rings is expected to increase the electron density on the aldehyde carbon, potentially making it slightly less reactive towards nucleophiles compared to benzaldehyde. However, the precise effect will depend on the interplay of inductive and resonance effects.

Potential reaction pathways for this compound that could be investigated computationally include:

Nucleophilic Addition: The addition of nucleophiles to the carbonyl carbon is a fundamental reaction of aldehydes. Theoretical calculations can model the transition states and intermediates for the addition of various nucleophiles, such as organometallic reagents or cyanide, to predict reaction barriers and product stability.

Condensation Reactions: The reaction of the aldehyde with amines to form imines, or with active methylene (B1212753) compounds in reactions like the Knoevenagel or Wittig reactions, are common transformations. Computational studies can elucidate the mechanisms of these reactions, including the initial nucleophilic attack, dehydration steps, and the stereochemical outcomes.

Oxidation and Reduction: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol. Theoretical models can predict the feasibility of these transformations with different reagents and provide insights into the reaction energetics.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily determined by two rotational degrees of freedom: the rotation around the single bond connecting the furan and thiophene rings, and the rotation of the carbaldehyde group relative to the thiophene ring.

Inter-ring Torsion: The rotation around the C-C bond linking the two heterocyclic rings determines the relative orientation of the furan and thiophene moieties. Computational studies on similar systems, such as 2,2'-bithiophene, indicate that the planar conformations are the most stable due to extended π-conjugation. whiterose.ac.uk For this compound, two planar conformers are possible: a syn conformer where the oxygen and sulfur atoms are on the same side, and an anti conformer where they are on opposite sides. The energy barrier for rotation between these conformers is expected to be relatively low. Studies on alternating furan and thiophene oligomers suggest that such hybrid systems tend to adopt planar conformations, which is beneficial for charge transport in potential electronic applications. olemiss.edu

Carbaldehyde Group Orientation: The aldehyde group can also exist in two planar conformations relative to the thiophene ring, arising from rotation around the C-C bond connecting the aldehyde to the ring. These are typically referred to as O-S cis (or syn) and O-S trans (or anti), depending on whether the carbonyl oxygen is pointing towards or away from the sulfur atom of the thiophene ring. For both furan-2-carbaldehyde and thiophene-2-carbaldehyde, computational and experimental studies have shown that the O-X trans (where X is the heteroatom) conformer is generally more stable. researchgate.net

Table 1: Predicted Relative Energies of Conformers for this compound
ConformerInter-ring OrientationAldehyde OrientationPredicted Relative Energy (kcal/mol)Notes
1AntiO-S trans0.0 (Global Minimum)Most stable due to minimized steric hindrance and favorable electrostatic interactions.
2AntiO-S cis~0.5 - 1.5Slightly less stable due to repulsion between the carbonyl oxygen and the thiophene sulfur.
3SynO-S trans~1.0 - 2.5Less stable due to steric and electrostatic repulsion between the furan oxygen and the thiophene sulfur.
4SynO-S cis~1.5 - 3.5Least stable due to combined steric and electrostatic repulsions.

Note: The relative energies presented in Table 1 are estimations based on computational studies of analogous compounds and may vary depending on the level of theory and basis set used in actual calculations.

Advanced Applications in Materials Science

The heterocyclic compound 5-(Furan-2-yl)thiophene-2-carbaldehyde serves as a critical building block in the field of materials science. Its unique structure, combining electron-rich furan (B31954) and thiophene (B33073) rings, provides a versatile platform for the development of advanced organic materials with tailored electronic and optical properties. This article explores its specific applications in the creation of conductive polymers, organic electronics, smart sensors, and other functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Furan-2-yl)thiophene-2-carbaldehyde, and how do solvent choices influence reaction yields?

  • Methodological Answer : The synthesis of structurally similar aldehydes (e.g., 5-(4-chlorophenyl)thiophene-2-carbaldehyde) involves condensation reactions using solvents like DMSO or water. For example, DMSO was used to achieve a 25% yield for a thiophene derivative, while water yielded 45.2% for a furan analog . Solvent polarity and coordination ability significantly affect reaction kinetics and product purity. Researchers should optimize solvent selection based on precursor solubility and reaction mechanisms.

Q. How can NMR and melting point analysis validate the purity of synthesized this compound?

  • Methodological Answer : Full characterization of new compounds requires NMR (¹H/¹³C) to confirm substituent positions and aldehyde functionality. Melting point (m.p.) consistency with literature values (e.g., 88–90°C for 5-(4-chlorophenyl)thiophene-2-carbaldehyde ) is critical for purity assessment. Discrepancies in m.p. or NMR splitting patterns may indicate unreacted precursors or side products, necessitating column chromatography or recrystallization.

Q. What standard reactions are employed to functionalize the aldehyde group in this compound?

  • Methodological Answer : The aldehyde group undergoes thioacetalization with thiols (e.g., propane-1-thiol) in the presence of chloro(trimethyl)silane, forming stable dithioacetals . Oxidation with hydrogen peroxide in acetic acid converts the aldehyde to a carboxylic acid, useful for further derivatization . These reactions require strict control of stoichiometry and reaction time to avoid over-oxidation or oligomerization.

Advanced Research Questions

Q. How can researchers mitigate oligomerization during chloromethylation of this compound?

  • Methodological Answer : Chloromethylation with formaldehyde and HCl/ZnCl₂ may lead to oligomers via polycondensation. To suppress this, use dilute conditions, low temperatures, and short reaction times. Rapid quenching (e.g., ice bath) and purification via size-exclusion chromatography can isolate the monomeric product . Monitoring via GPC or MALDI-TOF ensures oligomer content is minimized.

Q. What strategies improve low yields in Knoevenagel condensations involving this aldehyde for D-A-D chromophores?

  • Methodological Answer : Low yields (e.g., 11–16% in chromophore synthesis ) often stem from steric hindrance or competing side reactions. Employing microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) can enhance reaction efficiency. Crystallographic analysis of intermediates (e.g., compound 3 in ) helps identify steric clashes, guiding substituent modification for better reactivity.

Q. How does palladium-catalyzed C–H functionalization at the β-position of thiophene enhance structural diversity?

  • Methodological Answer : Pd-catalyzed coupling (e.g., with 2-isobutylthiazole ) enables direct β-functionalization without pre-activation. Optimizing ligands (e.g., PPh₃) and bases (K₂CO₃) improves regioselectivity. Yields up to 57% are achievable with careful control of stoichiometry and reaction time. This method avoids tedious protecting group strategies, streamlining access to π-extended derivatives.

Q. What crystallographic challenges arise in resolving the structure of derivatives, and how can SHELX address them?

  • Methodological Answer : Twinned crystals or weak diffraction (common in flexible oligomers) complicate structure determination. SHELXL refinement with high-resolution data (≤1.0 Å) and TWIN/BASF commands can resolve twinning . For charge-transfer complexes, incorporate restraints on thermal parameters and validate via R-factor convergence (<5%).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.